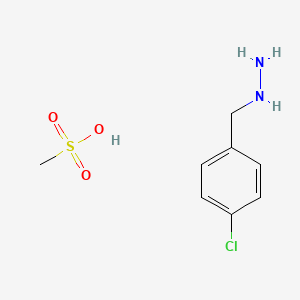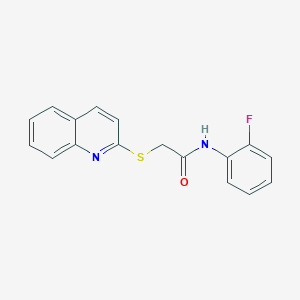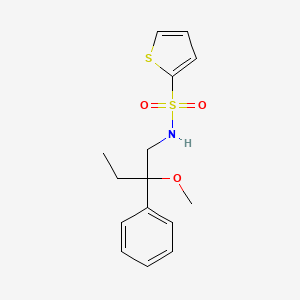
7-Chloro-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C13H9ClN2O2S and its molecular weight is 292.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds, such as chalcone derivatives, have been shown to inhibit diverse targets of antibiotic-resistance development pathways .
Mode of Action
It is known that the presence of the reactive α,β-unsaturated system in the chalcone’s rings can show different potential pharmacological properties, including inhibitory activity on enzymes . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Biochemical Pathways
Similar compounds have been shown to inhibit diverse targets of antibiotic-resistance development pathways .
Result of Action
Similar compounds have been shown to have antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have been used in the synthesis of various heterocyclic compounds, which are known for their diverse bioactivity .
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other heterocyclic compounds .
Eigenschaften
IUPAC Name |
7-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBUUDYFIQATBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2848792.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)
![1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2848796.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)

![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)

![N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2848805.png)

![2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2848810.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)
